4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
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Overview
Description
4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both benzimidazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carboxylic acid.
Reduction: 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole share structural similarities and exhibit comparable biological activities.
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and used in similar applications.
Uniqueness
4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of benzimidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCCMEXVAIXJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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